molecular formula C20H21N3O3S2 B2648811 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941922-51-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2648811
CAS No.: 941922-51-6
M. Wt: 415.53
InChI Key: UQPADFIEXNYXBL-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 3,5-dimethoxybenzylthio group at position 2 and an acetamide-linked pyridin-4-ylmethyl moiety at position 2. The compound’s structure integrates multiple pharmacophoric elements:

  • Thiazole ring: A 5-membered heterocycle with nitrogen and sulfur atoms, commonly associated with antimicrobial, anticancer, and kinase-inhibitory activities.
  • Pyridin-4-ylmethyl group: A heteroaromatic amine component that may facilitate hydrogen bonding or metal coordination.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-25-17-7-15(8-18(10-17)26-2)12-27-20-23-16(13-28-20)9-19(24)22-11-14-3-5-21-6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPADFIEXNYXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The final step involves the coupling of the thiazole derivative with pyridin-4-ylmethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and pyridine moiety allow it to bind to active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide-Thio Derivatives

Compound ID () Core Heterocycle Amine Component Key Substituents Purity
Target Compound Thiazole Pyridin-4-ylmethyl 3,5-Dimethoxybenzylthio N/A
23 Triazino[5,6-b]indole 4-(Cyanomethyl)phenyl 5-Methyl >95%
24 Triazino[5,6-b]indole 4-Phenoxyphenyl 5-Methyl 95%
25 Triazino[5,6-b]indole (8-Br) 4-Phenoxyphenyl 8-Bromo, 5-Methyl 95%
26 Triazino[5,6-b]indole 4-Bromophenyl 5-Methyl 95%
27 Triazino[5,6-b]indole (8-Br) 4-Bromophenyl 8-Bromo, 5-Methyl 95%

Key Observations:

Core Heterocycle Differences: The target compound’s thiazole core is smaller and less complex than the triazinoindole systems in compounds.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethoxybenzylthio group in the target compound contrasts with bromo or phenoxy substituents in analogs. Amine Components: The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, whereas phenyl derivatives (e.g., 4-bromophenyl in compound 26) prioritize hydrophobic interactions .

Synthetic Efficiency: All analogs in achieve ≥95% purity via standard amide coupling, suggesting that the target compound could be synthesized similarly.

Broader Context of Acetamide Derivatives

lists perfluoroalkylthio acetamides, which diverge significantly from the target compound. These fluorinated derivatives are typically used in materials science (e.g., surfactants) rather than medicinal chemistry, highlighting the structural versatility of acetamide-thio scaffolds .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a thiazole derivative notable for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 347.47 g/mol. The structural features include:

  • A thiazole ring
  • A methoxybenzyl thio group
  • A pyridine moiety linked through an acetamide functional group

This unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with thiazole rings often exhibit significant biological activities. The specific biological activities of this compound include:

1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains and fungi, potentially through interference with microbial metabolic pathways.

2. Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The thiazole and pyridine moieties are likely involved in binding to these targets through hydrogen bonding and hydrophobic interactions.

3. Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties, possibly by modulating inflammatory cytokines or inhibiting pathways associated with inflammation.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Hydrogen Bonding and π-π Stacking : The structural components facilitate strong interactions with biological targets, enhancing binding affinity and specificity.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar thiazole derivatives, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant anticancer effects in vitro on various cancer cell lines, indicating potential for therapeutic applications.
Reported anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in cell cultures.

Q & A

Q. What are the key steps in synthesizing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions starting with thiazole ring formation, followed by thioether linkage introduction and acetamide coupling. Key steps include:

  • Thiazole core synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux conditions.
  • Thioether formation : Reaction of the thiazole intermediate with 3,5-dimethoxybenzyl thiol, often using base catalysts (e.g., K₂CO₃) to enhance nucleophilicity .
  • Acetamide coupling : Amidation via activation of the carboxylic acid (e.g., EDC/HOBt) with pyridin-4-ylmethylamine. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading to achieve yields >70% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substitution patterns on the benzyl and pyridyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 458.6) .
  • X-ray crystallography : Resolves bond angles and intramolecular interactions (e.g., hydrogen bonding between the acetamide carbonyl and pyridyl N) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Discrepancies often arise from:

  • Flexibility of the thioether linkage : Molecular dynamics simulations may underestimate conformational mobility, leading to mismatched binding poses .
  • Solvent effects : Experimental assays (e.g., SPR or ITC) conducted in aqueous buffers vs. docking in vacuum/gas phase . Mitigation strategies include:
  • Hybrid QM/MM modeling : Incorporates solvent and protein flexibility .
  • Mutagenesis studies : Validate predicted binding residues (e.g., catalytic lysine in kinase targets) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based design : Systematically replace the 3,5-dimethoxybenzyl or pyridylmethyl groups with bioisosteres (e.g., fluorinated benzyl or quinoline) .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical features (e.g., sulfur atom for thioether-mediated target engagement) .
  • In vitro profiling : Test derivatives against panels of cancer cell lines (e.g., NCI-60) and correlate IC₅₀ values with substituent electronic parameters (Hammett σ) .

Q. How can researchers address low solubility in biological assays without altering the core pharmacophore?

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) on the pyridylmethyl moiety .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion .
  • Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

Data Contradiction and Validation

Q. Why might biological activity vary across studies using the same compound?

Variations arise from:

  • Purity differences : HPLC purity thresholds (<95% vs. >98%) impact potency .
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
  • Cell line heterogeneity : Genetic drift in cancer models (e.g., HeLa vs. MCF-7) . Standardization protocols include:
  • Batch validation : LC-MS for purity and stability .
  • Cross-lab replication : Share compound aliquots for independent testing .

Experimental Design Considerations

Q. What controls are essential in mechanistic studies targeting enzyme inhibition?

  • Positive controls : Known inhibitors (e.g., staurosporine for kinases) .
  • Negative controls : Inactive analogs (e.g., thiazole ring-opened derivatives) .
  • Off-target screening : Use panels like Eurofins’ SelectScreen to rule out non-specific effects .

Q. How can researchers optimize reaction scalability while minimizing side products?

  • Flow chemistry : Continuous processing reduces intermediate degradation .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) .
  • In-line analytics : FTIR or Raman spectroscopy for real-time monitoring .

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